4-(3-Methoxyphenyl)morpholine-2,6-dione
Overview
Description
4-(3-Methoxyphenyl)morpholine-2,6-dione is a chemical compound with the molecular formula C11H11NO4 It is a derivative of morpholine, a heterocyclic amine, and features a methoxyphenyl group attached to the morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methoxyphenyl)morpholine-2,6-dione typically involves the reaction of 3-methoxyphenylamine with maleic anhydride. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired morpholine-2,6-dione structure. The reaction conditions often include heating the reactants in an appropriate solvent, such as toluene or xylene, under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(3-Methoxyphenyl)morpholine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.
Reduction: The carbonyl groups in the morpholine ring can be reduced to form hydroxyl groups.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: 4-(3-Hydroxyphenyl)morpholine-2,6-dione
Reduction: 4-(3-Methoxyphenyl)morpholine-2,6-diol
Substitution: 4-(3-Aminophenyl)morpholine-2,6-dione or 4-(3-Thiophenyl)morpholine-2,6-dione
Scientific Research Applications
4-(3-Methoxyphenyl)morpholine-2,6-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new pharmaceuticals.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: It is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 4-(3-Methoxyphenyl)morpholine-2,6-dione involves its interaction with specific molecular targets. It acts by inhibiting the reuptake of selective neurotransmitters, such as norepinephrine, thereby modulating their levels in the synaptic cleft. This action can lead to various physiological effects, including mood regulation and pain relief. The compound’s structure allows it to bind to specific receptors and enzymes, influencing their activity and downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Methoxyphenyl)morpholine-2,6-dione
- 4-Methylmorpholine-2,6-dione
- 4-(3-Hydroxyphenyl)morpholine-2,6-dione
Uniqueness
4-(3-Methoxyphenyl)morpholine-2,6-dione is unique due to the presence of the methoxy group at the 3-position of the phenyl ring. This structural feature imparts distinct chemical and biological properties compared to its analogs. For instance, the methoxy group can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-(3-methoxyphenyl)morpholine-2,6-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4/c1-15-9-4-2-3-8(5-9)12-6-10(13)16-11(14)7-12/h2-5H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCLPDNWAIPQMLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CC(=O)OC(=O)C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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